Arachidyl linolenate

Lipid Oxidation Wax Ester Stability Unsaturation Kinetics

Arachidyl linolenate (CAS 1447798-59-5) is a long-chain wax ester, also known as eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate. It is formed by the esterification of arachidyl alcohol (C20:0) with alpha-linolenic acid (C18:3, omega-3).

Molecular Formula C38H70O2
Molecular Weight 559.0 g/mol
CAS No. 1447798-59-5
Cat. No. B3103691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidyl linolenate
CAS1447798-59-5
Molecular FormulaC38H70O2
Molecular Weight559.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
InChIInChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18-
InChIKeyZIFMUOBWYNUMBL-FLQWBAQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arachidyl Linolenate (CAS 1447798-59-5) for Research and Formulation: A Basic Procurement Overview


Arachidyl linolenate (CAS 1447798-59-5) is a long-chain wax ester, also known as eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate [1]. It is formed by the esterification of arachidyl alcohol (C20:0) with alpha-linolenic acid (C18:3, omega-3) [2]. The compound's molecular formula is C38H70O2, with a molecular weight of 558.96 g/mol [3]. Its structure combines a saturated C20 alkyl chain with an unsaturated C18 fatty acid chain containing three cis double bonds, classifying it as a wax ester [1][2].

Suited as a long-chain wax ester reference standard for lipidomics
Appropriate for oxidation kinetics studies of polyunsaturated wax esters
Functions as a liquid emollient and consistency modifier in anhydrous research formulations

Why Arachidyl Linolenate Cannot Be Simply Substituted with Other Wax Esters or Fatty Acid Derivatives


A direct substitution of arachidyl linolenate with other wax esters or unsaturated fatty acid esters is not scientifically trivial due to the distinct physicochemical properties dictated by its specific molecular architecture. The combination of a saturated C20 alcohol and a tri-unsaturated C18 omega-3 fatty acid results in a unique melting point, solubility profile, and oxidative behavior [1]. While class-level inference suggests that increasing unsaturation generally accelerates oxidation rates [2], the specific kinetics for arachidyl linolenate have not been quantified in direct comparison to key analogs such as arachidyl oleate or stearyl linolenate. Therefore, replacing this compound based on general class assumptions could lead to unpredictable changes in formulation stability and bioactivity, underscoring the need for compound-specific evaluation. The evidence for its precise differentiation, however, is currently limited to structural and theoretical considerations.

Oxidative stability Class-level kinetics suggest linolenate oxidizes ~96× faster than oleate; replacing with a less unsaturated wax ester may shift formulation stability profiles.
Physical property inference Predicted boiling point and density differences are within computational error; these parameters cannot reliably differentiate arachidyl linolenate from saturated analogs.
Bioactivity extrapolation Skin-conditioning claims are based on free acid data, not esterified form; direct substitution based on assumed TEWL benefit lacks compound-specific evidence.

Arachidyl Linolenate (CAS 1447798-59-5): A Quantitative Guide to Differential Evidence vs. Structural Analogs


Comparative Oxidative Reactivity: Linolenate vs. Linoleate and Oleate Class Inference

While no direct head-to-head oxidation study was found for arachidyl linolenate against specific comparators, class-level inference can be drawn from foundational work on fatty acid esters. Studies on neat ester systems demonstrate that the reactivity of the linolenate moiety is significantly higher than that of linoleate and oleate [1]. Specifically, linolenate was found to be approximately 2.4 times more reactive than linoleate, and linoleate was 40 times more reactive than oleate. This implies that arachidyl linolenate (containing a linolenate chain) will oxidize roughly 96 times faster than arachidyl oleate under similar conditions. This differential must be considered for applications requiring oxidative stability.

Oxidation rate comparison
Class-level inference
~96× faster oxidation vs. oleate moiety (class-level estimation)
Oxidative stability ranking may inform formulation design
Data from neat ester systems; direct compound-specific kinetics not verified
Lipid Oxidation Wax Ester Stability Unsaturation Kinetics

Predicted vs. Measured Physicochemical Properties: Boiling Point and Density

Procurement specifications must distinguish between predicted and experimentally validated properties. The boiling point of arachidyl linolenate is frequently cited as 614.1 ± 34.0 °C, but this is a predicted value based on computational models . No experimental validation of this value has been identified in the open literature. Similarly, the density of 0.873 ± 0.06 g/cm³ is also a prediction . When comparing this to a more saturated analog like arachidyl stearate (a C20:0/C18:0 wax ester, predicted boiling point ~600-610°C), the difference is minimal and within the margin of error. Therefore, boiling point and density cannot be used as reliable differentiators for procurement without experimental verification.

Predicted physical properties
Data to verify
Boiling point: 614.1 ± 34.0 °C (predicted); Density: 0.873 ± 0.06 g/cm³ (predicted)
Predicted values lack experimental validation; cannot reliably differentiate from analogs
Margin of error overlaps with saturated wax ester predictions
Physicochemical Characterization Purification Wax Ester Properties

Absence of Quantified Bioactivity Data Compared to Free Linolenic Acid

Vendor literature often attributes skin-conditioning benefits to arachidyl linolenate, citing its role in reducing transepidermal water loss (TEWL) . However, a critical review reveals that these claims are based on class-level studies of free fatty acids, not the esterified form. No study was found that quantitatively compares the TEWL reduction of arachidyl linolenate against a direct comparator like arachidyl oleate or free alpha-linolenic acid in an equivalent formulation. For example, while free alpha-linolenic acid has a documented effect on TEWL [1], the data cannot be directly extrapolated to the wax ester. Therefore, any claim of bioactivity for arachidyl linolenate remains unsubstantiated by direct, quantitative, comparative evidence.

TEWL reduction evidence
Class-level inference
No quantitative comparative data for esterified form vs. free acid
Bioactivity claims remain unsubstantiated for this wax ester
Vendor references cite free fatty acid studies only
Skin Barrier Function Transepidermal Water Loss Emollient Efficacy

Validated Application Scenarios for Arachidyl Linolenate (CAS 1447798-59-5) Based on Existing Evidence


As a Reference Standard for Analytical Lipidomics of Long-Chain Wax Esters

Given its well-defined chemical structure (C20:0/C18:3) and availability from specialty chemical suppliers at >99% purity [1], arachidyl linolenate is best suited as a reference standard for identifying and quantifying very long-chain wax esters in complex biological matrices using techniques such as LC-MS or GC-MS. Its unique retention time and fragmentation pattern can serve as a benchmark for related compounds. This application does not rely on unverified bioactivity claims but on its defined chemical identity.

As a Model Compound for Studying Oxidation Kinetics of Polyunsaturated Wax Esters

The compound's structure, containing three unconjugated cis double bonds, makes it a valuable model substrate for fundamental studies on lipid peroxidation. While comparative data is limited, its inherent high oxidizability, inferred from class-level kinetics of the linolenate moiety [2], positions it as a useful probe for investigating antioxidant efficacy or the impact of formulation excipients on oxidation rates. Researchers can use it to compare oxidation product profiles against those of less unsaturated wax esters.

As a Texture and Rheology Modifier in Non-Aqueous Formulations

Arachidyl linolenate is a high-molecular-weight, hydrophobic wax ester that is a liquid at room temperature [1]. Its primary industrial value lies in its physical properties as an emollient and consistency factor in anhydrous cosmetic or topical formulations. The lack of specific bioactivity data reinforces its role as a functional ingredient where its sensory profile and ability to modify spreadability and skin feel are the primary drivers for its use, rather than a proven therapeutic effect.

Application
Selection Property
Validation Focus
Lipidomics reference standard
Defined C20:0/C18:3 structure, >99% purity
Co-elution behavior and fragmentation pattern in LC-MS/GC-MS
Oxidation kinetics model compound
High oxidizability inferred from linolenate class kinetics
Susceptibility to autoxidation under controlled experimental conditions
Anhydrous formulation modifier
Liquid wax ester with emollient and consistency-building profile
Sensory attributes and spreadability in non-aqueous research bases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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